4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate
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Overview
Description
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an indeno-benzothiazepine core, which is known for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-indandione with appropriate amines and thiols under acidic or basic conditions to form the indeno-benzothiazepine core. The phenyl 3-methylbenzoate moiety can be introduced through esterification reactions using reagents like methyl benzoate and phenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Indeno[1,2-a]fluorene-7,12-diones
- Spiro-imidazo pyridine-indene derivatives
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate is unique due to its specific structural features, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C30H21NO3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C30H21NO3S/c1-18-7-6-8-20(17-18)30(33)34-21-15-13-19(14-16-21)29-26-27(22-9-2-3-10-23(22)28(26)32)31-24-11-4-5-12-25(24)35-29/h2-17,29,31H,1H3 |
InChI Key |
BZAYKCXDWULYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
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